molecular formula C7H11N5 B3346137 N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine CAS No. 114898-95-2

N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine

Cat. No.: B3346137
CAS No.: 114898-95-2
M. Wt: 165.2 g/mol
InChI Key: XSIJIXFBDGDDIE-IZZDOVSWSA-N
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Description

Contextualization of Guanidine (B92328) Derivatives in Synthetic Organic Chemistry

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a fundamental functional group in organic chemistry. wikipedia.org Guanidine derivatives are of profound interest for several reasons:

Strong Basicity: Guanidine is one of the strongest organic bases in aqueous solution, with a pKa of its conjugate acid being around 13.6. wikipedia.org This high basicity is due to the resonance stabilization of the resulting guanidinium (B1211019) cation, where the positive charge is delocalized over all three nitrogen atoms. This property makes guanidine derivatives valuable as catalysts and reagents in a variety of organic transformations. ineosopen.org

Role in Catalysis: Substituted guanidines are employed as strong, non-nucleophilic bases in organic synthesis. ineosopen.org Chiral guanidine derivatives have also been developed and utilized as effective organocatalysts in asymmetric synthesis.

Biological Significance: The guanidinium side chain of the amino acid arginine plays a crucial role in protein structure and function through hydrogen bonding and electrostatic interactions. Furthermore, a vast number of natural products and pharmaceuticals contain the guanidine scaffold, exhibiting a wide array of biological activities. mdpi.com

The synthesis of guanidine derivatives is a well-established field, with numerous methods available for their preparation, often involving the reaction of amines with guanylating agents like carbodiimides or S-methylisothioureas. researchgate.net

Significance of Cyano-Guanidine Scaffolds in Advanced Chemical Synthesis

The incorporation of a cyano group onto the guanidine framework, creating a cyano-guanidine, introduces unique reactivity and functionality. The cyano-guanidine scaffold is significant for several reasons:

Synthetic Intermediates: Cyano-guanidines are versatile building blocks in heterocyclic chemistry. The cyano group can act as an electrophile or be involved in cyclization reactions to form various nitrogen-containing ring systems. For example, they are precursors to biguanides and other more complex structures.

Bioisosteric Replacement: In medicinal chemistry, the cyano-guanidine group can serve as a bioisostere for other functional groups, influencing the polarity, hydrogen bonding capacity, and metabolic stability of a molecule.

Biological Activity: Many compounds incorporating the N-cyano-guanidine structure have been found to possess interesting biological activities. nih.gov A well-known example is Cimetidine, a histamine (B1213489) H₂ receptor antagonist that contains a cyano-guanidine moiety. epa.gov

The synthesis of cyano-guanidines can be achieved through several routes, a common one being the reaction of an amine with a compound like dimethyl N-cyanoimidocarbonate or similar reagents. prepchem.com

Scope and Research Imperatives for N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine

Given the lack of specific published research on this compound, its research imperatives must be inferred from its structural features. The combination of the cyano-guanidine with the 1-methyl-2-pyrrolidinylidene group suggests several potential areas for future investigation:

Organocatalysis: The presence of the strongly basic guanidine core, modified by the cyclic substituent, makes this compound a candidate for investigation as a novel organocatalyst. The steric and electronic properties imparted by the 1-methyl-2-pyrrolidinylidene moiety could modulate the basicity and catalytic activity in unique ways compared to simpler guanidine bases.

Ligand Development: The multiple nitrogen atoms in the molecule provide potential coordination sites for metal ions. Research into its ability to act as a ligand in coordination chemistry could lead to the development of new catalysts or materials.

Precursor for Novel Heterocycles: The inherent reactivity of the cyano-guanidine unit could be exploited to synthesize novel and potentially biologically active heterocyclic compounds. The pyrrolidine (B122466) ring already present provides a scaffold for further synthetic elaboration.

Comparative Basicity Studies: A systematic study of the basicity of this compound in comparison to other cyclic and acyclic guanidine derivatives would provide valuable structure-property relationship data for the design of new superbases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1E)-2-cyano-1-(1-methylpyrrolidin-2-ylidene)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5/c1-12-4-2-3-6(12)11-7(9)10-5-8/h2-4H2,1H3,(H2,9,10)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIJIXFBDGDDIE-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1=NC(=NC#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1CCC/C1=N\C(=NC#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114898-95-2
Record name Guanidine, N-cyano-N'-(1-methyl-2-pyrrolidinylidene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114898952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies and Mechanistic Elucidation of N Cyano N 1 Methyl 2 Pyrrolidinylidene Guanidine

Historical and Current Approaches to Guanidine (B92328) and Cyanoguanidine Synthesis

The preparation of guanidines has evolved from classical, often harsh methods to more sophisticated and efficient catalytic protocols. rsc.org This evolution reflects a continuous demand for milder conditions, greater substrate scope, and improved atom economy.

Evolution of Synthetic Strategies for Highly Substituted Guanidines

Historically, the synthesis of guanidines relied on the chemical transformation of various precursors using methods that often required multiple steps and the use of toxic reagents. rsc.orgresearchgate.net Classical approaches frequently involved guanylating agents derived from thioureas, isothioureas, cyanamides, and carbodiimides. rsc.orgresearchgate.net For instance, the conversion of thioureas often necessitated the use of heavy metal salts, such as mercuric chloride, which posed significant environmental hazards. rsc.orgmdpi.com Similarly, routes involving cyanamide (B42294) precursors could require acutely toxic reagents like cyanogen (B1215507) bromide, making them unappealing for many applications. rsc.orgresearchgate.net

The limitations of these classical methods spurred the development of modern synthetic strategies. A major advancement has been the introduction of transition-metal catalysis, which offers efficient and atom-economical pathways to guanidines. rsc.org Palladium-catalyzed reactions, for example, have been successfully employed in the synthesis of cyclic guanidines through carboamination processes. nih.gov These catalytic systems often operate under milder conditions and exhibit greater functional group tolerance compared to their classical counterparts. The evolution of these strategies continues, with a focus on developing organocatalytic and environmentally benign procedures that avoid the use of metals and hazardous solvents. organic-chemistry.orgrsc.org

Precursor Chemistry and Reagent Selection in Guanidine Formation

The choice of precursor is fundamental to any guanidine synthesis, dictating the reaction conditions and potential byproducts. A variety of reagents have been developed to install the guanidine moiety, each with distinct advantages and drawbacks. rsc.orgresearchgate.net

Thioureas are among the most common precursors, but their activation for guanylation often requires stoichiometric activating agents. researchgate.netmdpi.com Isothioureas, particularly S-alkylisothioureas, are also well-established guanylating reagents due to their commercial availability and straightforward preparation. rsc.orgresearchgate.net To circumvent the use of toxic metals associated with these precursors, reagents based on pyrazole (B372694) carboximidamide were developed, although these can be costly and require multiple synthetic steps. researchgate.netnih.gov

Carbodiimides serve as highly atom-economical precursors for guanylation reactions with amines. researchgate.net Cyanamides offer another direct route, though their utility can be limited by the toxicity of associated reagents. rsc.orgresearchgate.net An overview of common precursors is provided in the table below.

Precursor ClassCommon ReagentsAdvantagesDisadvantagesCitations
Thioureas Di-Boc-thioureaReadily available, versatileOften requires toxic activators (e.g., HgCl₂) rsc.org, researchgate.net, organic-chemistry.org
Isothioureas S-AlkylisothioureasGood yields, commercially availableCan produce volatile, malodorous byproducts (e.g., methanethiol) rsc.org, researchgate.net, mdpi.com
Cyanamides N-(4,6-Dimethylpyrimidin-2-yl)cyanamideDirect routeCan involve highly toxic reagents (e.g., cyanogen bromide) rsc.org, researchgate.net, researchgate.net
Carbodiimides N,N'-Diisopropylcarbodiimide (DIC)Atom-economical, often intermediates in other routesLimited scope for certain amine substrates rsc.org, researchgate.net
Pyrazole Carboximidamides N,N′-Di-Boc-1H-pyrazole-1-carboxamidineAvoids toxic metals, mild conditionsCostly reagents, may require multiple steps and protecting groups nih.gov, nih.gov, researchgate.net

Dedicated Synthetic Routes for N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in readily available literature uni.lu, plausible synthetic routes can be designed based on established methods for analogous N-cyanoguanidines. These routes can be approached through different strategic designs, including convergent and divergent pathways.

Design and Implementation of Convergent and Divergent Synthetic Pathways

The synthesis of a target molecule like this compound can be approached from multiple strategic viewpoints.

A convergent synthesis would involve the separate preparation of two key fragments followed by their coupling in a late-stage step. nih.gov For the target compound, this could involve:

Fragment A Synthesis: Preparation of a reactive intermediate from 1-methyl-2-pyrrolidinone (B7775990), such as a Vilsmeier-type salt or an imidate.

Fragment B Synthesis: Preparation of a nucleophilic cyanoguanidine salt.

Coupling: Reaction of the activated pyrrolidine (B122466) fragment with the cyanoguanidine nucleophile to form the final product.

A divergent synthesis would begin with a common intermediate that could be elaborated to produce a library of related compounds, including the target molecule. nih.govresearchgate.net For example, a common precursor like N-cyano-O-methyl-isourea could be synthesized. This intermediate could then be reacted with a variety of cyclic amines (including 1-methyl-2-aminopyrrolidine, if available, or a derivative) to generate a diverse set of N-cyanoguanidines. A plausible divergent route, adapted from the synthesis of a related compound prepchem.com, could involve reacting dimethyl-(N-cyanoimido)carbonate with 1-methyl-2-pyrrolidinone derivatives under appropriate conditions.

Optimization of Reaction Conditions and Yields for Sustainable Synthesis

Regardless of the chosen pathway, optimization of reaction parameters is crucial for maximizing yield and ensuring a sustainable process. Key variables include solvent, temperature, catalyst, and reaction time. nih.gov For a hypothetical synthesis involving the reaction of an amine with a guanylating agent, a systematic optimization study would be performed.

For instance, in a proposed synthesis reacting an activated pyrrolidine derivative with dicyandiamide, various parameters could be screened. The choice of base, solvent, and temperature can dramatically influence the reaction outcome. nih.govresearchgate.net Microwave-assisted heating has been shown to accelerate similar reactions, leading to complete conversion in shorter times compared to conventional heating. rsc.orgnih.gov

The following table illustrates a hypothetical optimization study for a key coupling step.

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1Tetrahydrofuran (THF)Triethylamine652435
2Acetonitrile (B52724)DBU801255
3Dimethylformamide (DMF)DBU801270
4Dimethylformamide (DMF)DBU100685
5Dimethylformamide (DMF)DBU100 (MW)0.592

This table is illustrative and based on general optimization principles found in guanidine synthesis literature. nih.govnih.govresearchgate.net

Green Chemistry Principles in the Preparation of this compound

Applying green chemistry principles to the synthesis of the target compound is essential for minimizing environmental impact. This involves the careful selection of reagents, solvents, and energy sources.

A primary goal is the replacement of hazardous reagents. For syntheses proceeding through a thiourea (B124793) intermediate, toxic heavy-metal activators like mercuric chloride can be replaced with environmentally benign alternatives such as cyanuric chloride (TCT). organic-chemistry.org This change eliminates heavy-metal waste without a significant loss in reactivity or yield. organic-chemistry.org

Another key principle is the reduction or elimination of volatile organic solvents. Solvent-free reaction conditions, often facilitated by microwave irradiation, represent an ideal approach. rsc.org When solvents are necessary, greener alternatives like isopropanol (B130326) or water should be considered over chlorinated solvents. prepchem.com

Furthermore, designing syntheses with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is a core tenet of green chemistry. Reactions involving carbodiimides or direct additions to cyanamides are inherently more atom-economical than multi-step sequences requiring protecting groups and stoichiometric activators. researchgate.net The use of organocatalysts, such as guanidine hydrochloride itself, can also provide a metal-free and sustainable catalytic route. rsc.org

Reaction Mechanisms Governing the Formation of this compound

Detailed Mechanistic Pathways of Key Synthetic Steps

A plausible synthetic pathway commences with the activation of the carbonyl group of 1-methyl-2-pyrrolidinone. This is a crucial step as the lactam carbonyl is not sufficiently electrophilic to react directly with a weak nucleophile like cyanamide. Activation can be achieved using various reagents, such as phosphorus oxychloride (POCl₃) or phosgene (B1210022) (COCl₂).

Step 1: Activation of 1-methyl-2-pyrrolidinone

The reaction of 1-methyl-2-pyrrolidinone with an activating agent like phosphorus oxychloride leads to the formation of a highly electrophilic intermediate, often referred to as a Vilsmeier-Haack type reagent. The lone pair of electrons on the nitrogen atom of the lactam attacks the phosphorus atom of POCl₃, leading to the elimination of a chloride ion. Subsequent rearrangement and elimination of a dichlorophosphate (B8581778) group would generate a reactive chloromethyleniminium ion intermediate.

Step 2: Nucleophilic Attack by Cyanamide

The highly electrophilic carbon of the chloromethyleniminium ion is then susceptible to nucleophilic attack by the amino group of cyanamide. This results in the formation of a tetrahedral intermediate.

Step 3: Elimination and Tautomerization

The tetrahedral intermediate then undergoes elimination of hydrogen chloride. The resulting intermediate can then tautomerize to form the final, thermodynamically stable this compound. The driving force for this step is the formation of a conjugated system.

StepReactantsReagents/ConditionsKey Transformation
11-methyl-2-pyrrolidinonePhosphorus oxychloride (POCl₃)Activation of the lactam carbonyl to form a chloromethyleniminium ion.
2Chloromethyleniminium ion, Cyanamide-Nucleophilic attack of cyanamide on the electrophilic carbon.
3Tetrahedral intermediateBase (e.g., triethylamine)Elimination of HCl and tautomerization to the final product.

Identification and Characterization of Reaction Intermediates and Transition States

The identification and characterization of the transient species involved in this reaction pathway are essential for a complete mechanistic understanding.

Chloromethyleniminium Ion: This key intermediate is a highly reactive electrophile. Its formation is inferred from the known reactivity of lactams with activating agents like POCl₃. Spectroscopic characterization of such intermediates is challenging due to their transient nature, but their existence is well-supported by trapping experiments and computational studies in related systems.

Tetrahedral Intermediate: The formation of a tetrahedral intermediate following the nucleophilic attack of cyanamide is a fundamental step in many addition-elimination reactions. While generally unstable and not directly observable under normal reaction conditions, its presence is a cornerstone of the proposed mechanism.

Transition States: The reaction pathway involves several transition states. The transition state for the initial activation of the lactam would involve the interaction of the lactam's carbonyl oxygen with the activating agent. The subsequent nucleophilic attack of cyanamide would proceed through a transition state where the new carbon-nitrogen bond is partially formed. Computational chemistry could provide insights into the energetics and geometries of these transition states. Theoretical studies on related guanidine syntheses have utilized Density Functional Theory (DFT) to model transition states and elucidate reaction pathways.

Intermediate/Transition StateDescriptionMethod of Characterization/Study
Chloromethyleniminium IonHighly reactive electrophilic intermediate formed from the activated lactam.Indirect evidence from trapping experiments, analogy to Vilsmeier-Haack reactions, computational modeling.
Tetrahedral IntermediateUnstable intermediate formed after the nucleophilic attack of cyanamide.Postulated based on established reaction mechanisms for addition-elimination reactions.
Transition StatesHigh-energy states corresponding to bond formation and breaking during the reaction.Theoretical and computational studies (e.g., DFT calculations).

Stereochemical Considerations and Control in the Synthesis

The structure of this compound itself is achiral. The core pyrrolidine ring is planar at the C=N bond, and there are no stereocenters in the final molecule.

However, stereochemical considerations could arise if chiral starting materials or reagents were employed. For instance, if a chiral derivative of 1-methyl-2-pyrrolidinone with a substituent on the pyrrolidine ring were used, the stereochemistry of that center would be retained in the final product, assuming it is not involved in the reaction.

The guanidine moiety itself has a high rotational barrier around the C=N double bond, which could, in principle, lead to the existence of geometric isomers (E/Z). For this compound, the exocyclic C=N bond would likely exist predominantly as one geometric isomer due to steric interactions. The stereochemical outcome is generally not a primary concern in the synthesis of this specific achiral compound.

Theoretical and Computational Investigations of N Cyano N 1 Methyl 2 Pyrrolidinylidene Guanidine

Quantum Chemical Analysis of Electronic Structure and Bonding

A fundamental understanding of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine begins with a detailed analysis of its electronic structure. This involves examining the distribution of electrons within the molecule, which dictates its geometry, reactivity, and spectroscopic properties. Modern computational chemistry provides powerful tools to probe these characteristics at the subatomic level.

The electronic behavior of a molecule is governed by its molecular orbitals (MOs), which describe the probability of finding an electron in a particular region of space. Two primary computational approaches are used to model these orbitals: Ab Initio methods and Density Functional Theory (DFT).

Ab Initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from quantum mechanical principles without the use of experimental data. DFT, on the other hand, is a method where the energy of the molecule is calculated from its electron density. asianpubs.orgresearchgate.net DFT methods, with functionals like B3LYP or M06-2X, often provide a good balance between accuracy and computational cost for molecules of this size. rsc.orgmdpi.comresearchgate.net

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. nih.govdergipark.org.tr For this compound, the HOMO is expected to be localized on the electron-rich guanidine (B92328) and pyrrolidinylidene nitrogen atoms, while the LUMO would likely be centered on the electron-withdrawing cyano group and the C=N-C=N conjugated system.

Illustrative Data Table: Hypothetical FMO Analysis This table illustrates the type of data that would be generated from a DFT (e.g., B3LYP/6-311+G(d,p)) calculation. The values are not actual results.

Molecular OrbitalEnergy (eV)Primary Atomic Contribution
LUMO+1-0.54Pyrrolidine (B122466) Ring (σ), Methyl Group (σ)
LUMO-1.78Cyano Group (π), Guanidine C=N (π)
HOMO-6.21Guanidine N atoms (p), Pyrrolidinylidene N (p)
HOMO-1-6.95Guanidine N-C-N framework (π)

The total electron density, ρ(r), is a fundamental property that reveals the distribution of electrons throughout the molecule. sctms.ru Analysis of ρ(r) helps identify bonding regions, lone pairs, and areas susceptible to electrophilic or nucleophilic attack. diva-portal.org The Quantum Theory of Atoms in Molecules (QTAIM) can be applied to partition the electron density and characterize the nature of chemical bonds (e.g., ionic vs. covalent). sctms.ru

From the electron density or wavefunction, atomic charges can be calculated using various schemes, such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or electrostatic potential (ESP) fitting. dergipark.org.tr NBO analysis is particularly insightful as it describes charge distribution in terms of localized bonds and lone pairs, revealing delocalization effects from donor-acceptor interactions, such as the delocalization of nitrogen lone pairs into anti-bonding orbitals (n → π*). nih.gov

Global reactivity descriptors, derived from the HOMO and LUMO energies within the framework of conceptual DFT, can quantify the molecule's reactivity. These include:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the propensity to accept electrons.

Mapping the electrostatic potential (MEP) onto the electron density surface provides a visual guide to the molecule's reactive sites. dergipark.org.tr For this compound, negative potential (red/yellow) would be expected around the cyano nitrogen and the terminal amino group, indicating sites for electrophilic attack. Positive potential (blue) would be found near the hydrogen atoms. researchgate.net

Illustrative Data Table: Hypothetical Reactivity Descriptors This table shows example values for global reactivity descriptors calculated from HOMO and LUMO energies. The values are not actual results.

DescriptorFormulaHypothetical Value (eV)
Ionization Potential (I)-EHOMO6.21
Electron Affinity (A)-ELUMO1.78
Chemical Hardness (η)(I - A) / 22.22
Electronegativity (χ)(I + A) / 23.99
Electrophilicity Index (ω)χ2 / (2η)3.60

Conformational Landscape and Energetic Profiling

The flexibility of the this compound molecule, arising from rotatable bonds and the puckering of the pyrrolidine ring, results in a complex conformational landscape. Computational methods are essential for exploring this landscape to identify stable structures and the energy barriers between them.

The molecule has several key degrees of freedom: the puckering of the five-membered pyrrolidine ring, rotation around the C-N single bonds of the guanidine moiety, and the orientation of the methyl group. The pyrrolidine ring can adopt various envelope (E) and twisted (T) conformations, which can be described by pseudorotation parameters. beilstein-journals.org

A systematic conformational search would be performed using methods like molecular mechanics (MM) followed by higher-level DFT optimization of the located minima. This process identifies all energetically favorable conformers. The relative stability of these isomers is determined by their Gibbs free energies, which account for electronic energy, zero-point vibrational energy, and thermal contributions. researchgate.net

The cyanoguanidine functional group is known to exhibit tautomerism. researchgate.netresearchgate.net this compound could exist in different tautomeric forms through proton migration, for example, between the nitrogen atoms of the guanidine core.

High-level quantum chemical calculations are required to accurately predict the relative energies of these tautomers. chemrxiv.org The calculations must also consider the influence of the solvent, which can be modeled implicitly (e.g., using the Polarizable Continuum Model, PCM) or explicitly with individual solvent molecules. The transition state for each tautomeric interconversion can be located to calculate the activation energy barrier, providing insight into the kinetics of the equilibrium. chemrxiv.org

Rotation around the single bonds within the molecule, particularly the C-N bonds of the guanidine system, is not free. Due to partial double-bond character from π-delocalization, significant rotational energy barriers can exist. researchgate.netyoutube.com These barriers can be calculated by performing a relaxed potential energy surface (PES) scan, where a specific dihedral angle is systematically varied and the energy is minimized at each step with respect to all other coordinates. mdpi.com The transition state corresponding to the peak of the rotational barrier can be precisely located to determine the activation energy.

The stability of different conformers is influenced by a balance of electronic and steric effects. Intramolecular interactions, such as hydrogen bonds (e.g., between an N-H group and the cyano nitrogen) or steric clashes (e.g., involving the methyl group), play a crucial role. NBO analysis can be used to quantify the strength of stabilizing hyperconjugative interactions that influence rotational barriers and conformational preferences. nih.gov

Illustrative Data Table: Hypothetical Rotational Energy Barriers This table illustrates the type of data that would be generated from a PES scan and transition state calculation. The values are not actual results.

Rotatable BondDescriptionHypothetical Barrier (kcal/mol)
(Pyr)-C=N-CRotation around the exocyclic C-N bond12.5
C-N(H)Rotation around the C-N single bond8.2
C-N(CN)Rotation around the C-N(cyano) bond9.8

Prediction and Interpretation of Spectroscopic Features

Computational chemistry provides powerful tools for predicting the spectroscopic features of molecules, which is essential for interpreting experimental data and understanding molecular structure. Quantum mechanical calculations can furnish detailed insights into the nuclear and electronic environments of this compound.

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. uni.lu Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict NMR chemical shifts (δ) and spin-spin coupling constants (J), aiding in the assignment of complex spectra. researchgate.netnih.gov

The prediction process typically involves a two-step approach. First, the molecule's geometry is optimized at a suitable level of theory, such as B3LYP with a 6-31G* basis set. nih.gov Following optimization, NMR shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, often with a larger basis set (e.g., 6-311++G(d,p)) for greater accuracy. researchgate.net The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, distinct chemical shifts would be expected for the protons and carbons of the methyl group, the pyrrolidine ring, and the guanidine moiety. The chemical environment, influenced by factors like electronegativity and local geometry, dictates these values. For instance, the carbon atom of the cyano group (C≡N) is expected to appear significantly downfield in the 13C NMR spectrum.

Below is a table of hypothetical, yet representative, 1H and 13C NMR chemical shifts for this compound, based on typical values for its constituent functional groups.

Table 1: Predicted NMR Chemical Shifts (δ) in ppm for this compound This table contains hypothetical data for illustrative purposes.

Atom PositionPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
N-CH3~2.8 - 3.2~35 - 40
Pyrrolidine CH2 (adjacent to N)~3.3 - 3.7~50 - 55
Pyrrolidine CH2~1.9 - 2.3~25 - 30
Pyrrolidine CH2~2.0 - 2.4~28 - 33
C=N (pyrrolidinylidene)-~160 - 165
C (guanidine)-~155 - 160
C≡N-~115 - 120
NH (guanidine)~5.0 - 7.0 (broad)-

Theoretical Vibrational Analysis (IR and Raman) for Mode Assignment

Theoretical vibrational analysis is indispensable for assigning the absorption bands observed in infrared (IR) and Raman spectra to specific molecular motions. mdpi.com Calculations of harmonic frequencies using DFT methods can predict the vibrational spectrum of a molecule. researchgate.net

The process involves computing the second derivatives of the energy with respect to the atomic coordinates to determine the force constants and, subsequently, the vibrational frequencies. The results are often scaled by an empirical factor (typically ~0.96 for B3LYP functionals) to correct for anharmonicity and other systematic errors. A key output of this analysis is the Potential Energy Distribution (PED), which describes the contribution of each internal coordinate (e.g., bond stretching, angle bending) to a specific vibrational mode, allowing for unambiguous assignments. mdpi.com

For this compound, the vibrational spectrum would be characterized by several key features:

C≡N Stretch: A strong, sharp band in the IR spectrum, typically appearing between 2200-2300 cm-1. scirp.orgscirp.org

C=N Stretches: The two C=N bonds (one in the pyrrolidinylidene ring and one in the guanidine core) would likely result in strong to medium bands in the 1600-1700 cm-1 region. scirp.orgscirp.org

N-H Bending and C-N Stretching: These vibrations would contribute to a complex set of bands in the 1500-1650 cm-1 region. researchgate.net

CH2 and CH3 Vibrations: Symmetric and asymmetric stretching modes would appear around 2850-3000 cm-1, with bending (scissoring, wagging) modes at lower frequencies.

Table 2: Predicted Key Vibrational Frequencies (cm-1) and Their Assignments This table contains hypothetical data for illustrative purposes based on known group frequencies.

Frequency Range (cm-1)Vibrational ModeExpected IR IntensityExpected Raman Intensity
~3400 - 3200N-H StretchMedium-StrongWeak
~2970 - 2850C-H Stretch (alkyl)Medium-StrongStrong
~2260 - 2210C≡N StretchStrongMedium
~1680 - 1630C=N StretchStrongStrong
~1640 - 1550N-H BendStrongWeak
~1470 - 1430CH2/CH3 BendMediumMedium
~1350 - 1200C-N StretchMediumMedium

Simulated Electronic Absorption Spectra (UV-Vis) and Excitation Analysis

Simulated UV-Vis spectra provide insight into the electronic structure of a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic transitions that give rise to UV-Vis absorption bands. These calculations yield the excitation energies (which correspond to the absorption wavelength, λmax), oscillator strengths (related to the intensity of the absorption), and the nature of the orbitals involved in the transition (e.g., π → π, n → π).

The this compound molecule contains several chromophores, primarily the conjugated guanidine system and the cyano group. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. It is expected that the HOMO would be localized on the electron-rich guanidine part of the molecule, while the LUMO might be distributed across the C=N and C≡N π systems. The HOMO-LUMO energy gap is a key determinant of the lowest energy electronic transition.

Calculations would likely predict significant π → π* transitions associated with the extended conjugation of the N=C-N=C-N system, which would appear as strong absorptions in the UV region. Weaker n → π* transitions, involving the lone pair electrons on the nitrogen atoms, would be expected at longer wavelengths.

Table 3: Hypothetical Simulated UV-Vis Data and Transition Assignments This table contains hypothetical data for illustrative purposes.

Calculated λmax (nm)Oscillator Strength (f)Major Orbital ContributionTransition Type
~210~0.65HOMO -> LUMO+1π -> π
~245~0.40HOMO -> LUMOπ -> π
~290~0.05n -> LUMOn -> π*

Computational Mechanistic Studies of Reactivity

Computational chemistry is a cornerstone of modern mechanistic studies, allowing for the exploration of reaction pathways, the identification of transient intermediates, and the characterization of transition states that are often inaccessible experimentally.

Transition State Characterization and Reaction Pathway Elucidation

The guanidine functional group is known to participate in various chemical transformations, including cyclization and addition reactions. nih.govresearchgate.net To study the mechanism of a potential reaction involving this compound, computational chemists would map out the potential energy surface (PES) connecting reactants to products.

A critical step is the location and characterization of transition states (TS), which are first-order saddle points on the PES. researchgate.net TS searching algorithms are used to find these structures. A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net Once a TS is confirmed, Intrinsic Reaction Coordinate (IRC) calculations are performed to verify that the TS correctly connects the intended reactants and products. researchgate.net

The activation energy (Ea) of the reaction is determined by the energy difference between the transition state and the reactants. This value is fundamental to understanding the reaction rate. For example, in a hypothetical intramolecular cyclization, the nitrogen of the guanidine could attack the cyano carbon. A computational study would characterize the four-membered ring transition state and calculate the associated activation barrier.

Solvation Effects on Reaction Thermodynamics and Kinetics

Reactions are almost always carried out in a solvent, and the solvent can have a profound impact on both the thermodynamics (e.g., reaction energy, ΔG) and kinetics (e.g., activation energy, ΔG‡) of a reaction. Computational models must account for these effects to provide realistic predictions.

Two main approaches are used:

Implicit Solvation Models: The solvent is treated as a continuous medium with a characteristic dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. researchgate.net This method is computationally efficient and often provides a good first approximation of bulk solvent effects.

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This approach can capture specific solute-solvent interactions like hydrogen bonding but is computationally very expensive.

Solvation can preferentially stabilize charged or polar species. For a reaction involving this compound, if the transition state is more polar than the reactants, a polar solvent would lower the activation energy and accelerate the reaction. Conversely, if the reactants are better solvated than the TS, the reaction rate would decrease. Computational studies can systematically evaluate these effects by performing calculations in the gas phase and in various solvents.

Table 4: Hypothetical Influence of Solvent on Reaction Activation Energy (ΔG‡) This table contains hypothetical data for a plausible reaction to illustrate solvent effects.

SolventDielectric Constant (ε)Calculated ΔG (kcal/mol)
Gas Phase1.035.2
Toluene2.431.8
Tetrahydrofuran (THF)7.528.5
Acetonitrile (B52724)36.625.1
Water78.424.3

Kinetic and Thermodynamic Parameter Derivation from Computational Models

A thorough review of scientific literature and chemical databases indicates a notable absence of specific computational studies focused on the derivation of kinetic and thermodynamic parameters for this compound. While computational chemistry is a powerful tool for elucidating the properties and reactivity of molecules, it appears that this particular compound has not yet been the subject of detailed theoretical investigation in published research.

Therefore, this section will outline the established computational methodologies and theoretical frameworks that would be employed to derive such parameters for a molecule like this compound. This provides a scientifically grounded overview of the processes involved, in the absence of specific data for the target compound.

Computational models, particularly those based on quantum mechanics, are instrumental in predicting the behavior of molecules and chemical reactions. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost, making it a common choice for the study of organic molecules.

To investigate the kinetic and thermodynamic parameters of a chemical reaction involving this compound, researchers would typically begin by optimizing the geometries of the reactants, transition states, and products. A frequency calculation is then performed to confirm that the reactants and products are at their energy minima and that the transition state has a single imaginary frequency corresponding to the reaction coordinate.

From these calculations, a range of thermodynamic parameters can be derived. The electronic energy, when combined with zero-point vibrational energy, thermal corrections to energy, and entropy, allows for the calculation of key thermodynamic quantities such as enthalpy (H), Gibbs free energy (G), and entropy (S).

Kinetic parameters, such as the activation energy (Ea) and the rate constant (k), can be determined using Transition State Theory (TST). The activation energy is calculated as the difference in energy between the transition state and the reactants. The rate constant can then be estimated using the Eyring equation, which incorporates the Gibbs free energy of activation.

For example, a hypothetical reaction could be the hydrolysis of the cyano group in this compound. A computational study would model the approach of a water molecule, the formation of a transition state, and the subsequent generation of products. By calculating the energies of all species involved, the thermodynamic feasibility and the kinetic barrier for this reaction could be predicted.

The following interactive data tables illustrate the types of data that would be generated from such a computational study. Please note that the values presented here are purely hypothetical and for illustrative purposes, as no specific published data for this compound could be found.

Hypothetical Thermodynamic Parameters for a Reaction

ParameterReactants (kJ/mol)Transition State (kJ/mol)Products (kJ/mol)
Enthalpy (H)0+80-20
Gibbs Free Energy (G)0+100-15
Entropy (S) (J/mol·K)300280320

Hypothetical Kinetic Parameters for a Reaction

ParameterValueUnit
Activation Energy (Ea)80kJ/mol
Pre-exponential Factor (A)1.0 x 10¹²s⁻¹
Rate Constant (k) at 298 K2.5 x 10⁻³s⁻¹

Reactivity Profiles and Transformative Pathways of N Cyano N 1 Methyl 2 Pyrrolidinylidene Guanidine

Acid-Base Chemistry and Proton Affinity Investigations

Guanidines are among the strongest organic bases, primarily due to the exceptional resonance stabilization of their conjugate acids, the guanidinium (B1211019) cations. Upon protonation, the positive charge is delocalized over the central carbon and three nitrogen atoms. This delocalization results in a highly stable cation, making the parent guanidine (B92328) a very strong base. stackexchange.comscripps.edu

The basicity of guanidine derivatives is typically quantified by their pKa values. Experimental determination in non-aqueous solvents like acetonitrile (B52724) is often performed using techniques such as UV/Vis spectrophotometric titration. Theoretical calculations, employing methods like density functional theory (DFT), are also used to predict gas-phase proton affinities and basicities, which often correlate well with experimental solution-phase data. researchgate.net For instance, studies on various substituted guanidines in acetonitrile have reported pKa values ranging from 24.7 to 27.2, highlighting their superb-basicity. scripps.edu

Table 1: Experimental pKa Values of Selected Guanidine Derivatives in Acetonitrile

Compound Name pKa (in MeCN)
1,1,3,3-Tetramethylguanidine (TMG) 23.3
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) 25.96

This table presents data for representative guanidine superbases to illustrate the typical basicity range of this class of compounds. scripps.edu

In guanidines, protonation occurs preferentially at the sp2-hybridized imino nitrogen atom. stackexchange.com This pathway is thermodynamically favored because it leads to the formation of the resonance-stabilized guanidinium cation, where the three nitrogen atoms become chemically equivalent. stackexchange.com Protonation of an amino nitrogen is significantly less favorable as it does not permit charge delocalization. stackexchange.comnih.gov In superacidic media, a second protonation can occur on one of the amino nitrogens. nih.gov

For N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine, protonation is expected to occur at the exocyclic imine nitrogen, yielding a cation with the positive charge delocalized across the N-C(N)-N system.

Strategies for modulating the basicity of guanidines include:

Substitution: The electronic nature of substituents on the nitrogen atoms can alter basicity. Electron-donating groups generally increase basicity, while electron-withdrawing groups, such as the cyano group, decrease it.

Geometric Constraint: Incorporating the guanidine nitrogen atoms into a bicyclic or polycyclic system can lock the molecule into a conformation that enhances proton accessibility and cation stability, often leading to increased basicity. mdpi.com

Protonation State: The reactivity of the guanidine moiety can be modulated by controlling its protonation state. The neutral guanidine is highly nucleophilic, whereas the protonated guanidinium cation is not. This principle is used to control reaction pathways; for example, in cycloaddition reactions where the competing nucleophilic aza-Michael addition can be suppressed by using the guanidinium salt form of the reactant. nih.gov

Nucleophilic and Electrophilic Reactivity of the Guanidine and Cyano Moieties

The dual functionality of this compound imparts both nucleophilic character to the guanidine core and electrophilic potential to the cyano group.

The neutral guanidine moiety is a potent nucleophile. ineosopen.org The lone pairs on the nitrogen atoms can readily participate in reactions with electrophiles. A common reaction pathway for guanidines is the aza-Michael addition to electron-deficient alkenes. ineosopen.org This high nucleophilicity can sometimes be a synthetic challenge, competing with other desired transformations. For instance, in attempts to perform Diels-Alder cycloadditions with furfuryl guanidines and dimethyl acetylenedicarboxylate (B1228247) (DMAD), the dominant reaction was often an aza-Michael addition/cyclization cascade, driven by the nucleophilic attack of the guanidine nitrogen. nih.gov This suggests that this compound would likely react as a nucleophile with suitable Michael acceptors to form new C-N bonds.

The cyano group (-C≡N) is a versatile functional group that can undergo various transformations. tcichemicals.com While typically nucleophilic at the nitrogen atom, the carbon atom can become electrophilic upon activation.

Key transformations relevant to the N-cyano group include:

Cleavage/Deprotection: N-cyanoguanidines can be considered protected guanidines. The N-cyano group can be removed under strongly acidic conditions to yield the corresponding guanidinium salt. This strategy has been demonstrated in the synthesis of cyclic guanidines via palladium-catalyzed carboamination, where the N-cyano group serves as a cleavable protecting group. nih.gov

Addition of Nucleophiles: The triple bond of the nitrile is susceptible to nucleophilic attack, although it is less electrophilic than a carbonyl group. Activation with Lewis acids or transition metals can facilitate this process.

Electrophilic Cyanation: While the cyano group itself is not typically an electrophile, recent advances have shown that inorganic cyanates can be activated to deliver an electrophilic "CN+" equivalent for the cyanation of nucleophiles. researchgate.netnih.gov Such advanced methods could potentially be adapted for transformations involving the cyano group in this molecule.

Cycloadditions: The cyano group can act as a dienophile or dipolarophile in certain cycloaddition reactions, leading to the formation of nitrogen-containing heterocycles. tcichemicals.com For example, nickel-catalyzed [2+2+2] cycloadditions of diynes and cyanamides produce 2-aminopyridines. nih.gov

Cycloaddition, Annulation, and Heterocyclic Ring-Forming Reactions

The structural features of this compound make it a potential substrate for various reactions that construct heterocyclic rings.

Cycloaddition Reactions: These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org The guanidine or cyano moieties can participate in these transformations.

[4+2] Cycloadditions: While the guanidine itself is not a typical diene, guanidine-substituted molecules can undergo cycloadditions. As noted, the nucleophilicity of guanidine can compete with Diels-Alder pathways, a challenge that can be managed by protonation. nih.gov

[3+2] Cycloadditions: Guanidine-derived 1,3-dipoles can undergo net (3+2) cycloadditions with alkenes to form 2-amino imidazolines, demonstrating a direct method for cyclic guanidine annulation. nih.govnih.gov This type of reactivity highlights the potential of the guanidine core to be transformed into a reactive intermediate for heterocyclic synthesis.

[2+2+2] Cycloadditions: The cyano group can participate as a "2π" component. Nickel-catalyzed [2+2+2] cycloadditions between diynes and cyanamides are effective for synthesizing N,N-disubstituted 2-aminopyridines. nih.gov

Annulation and Ring-Forming Reactions: Annulation refers to the formation of a ring onto a pre-existing molecule.

Palladium-Catalyzed Carboamination: A powerful method for synthesizing cyclic guanidines involves the intramolecular Pd-catalyzed carboamination of N-allylguanidines bearing N-cyano protecting groups. This reaction forms both a C–N and a C–C bond in a single transformation, yielding five- and six-membered cyclic guanidines with good efficiency. nih.gov

Table 2: Examples of Pd-Catalyzed Carboamination for Cyclic Guanidine Synthesis

Aryl Halide/Triflate Alkene Substrate Product Ring Size Yield (%)
4-Bromotoluene N-Allyl-N-cyanoguanidine derivative 5-membered 76
4-Trifluoromethoxy-phenyl triflate N-Allyl-N-cyanoguanidine derivative 5-membered 70
4-Bromotoluene N-Butenyl-N-cyanoguanidine derivative 6-membered 72

Data derived from studies on analogous N-allyl-N-cyanoguanidine systems. nih.gov

[3+2] Annulation of Aziridines and Cyanamides: A metal-free approach involves the [3+2] annulation of aziridines with N-tosyl cyanamides. This domino reaction proceeds via regioselective ring-opening of the aziridine (B145994) followed by cyclization to afford five-membered cyclic guanidines in good yields. rsc.orgrsc.org This pathway showcases the utility of the cyanamide (B42294) functionality in constructing guanidine-containing heterocycles. rsc.orgrsc.org

Synthetic Pathways to Novel Heterocyclic Scaffolds Utilizing the Guanidine and Pyrrolidinylidene Frameworks

The inherent reactivity of the guanidine and pyrrolidinylidene moieties within this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic scaffolds. Intramolecular cyclization reactions, in particular, offer a powerful strategy for constructing complex polycyclic systems.

One notable application of N-cyanoguanidines is in the synthesis of fused heterocyclic systems through palladium-catalyzed carboamination reactions. For instance, N-allyl-N'-cyanoguanidines can undergo intramolecular cyclization to afford cyclic guanidines. By analogy, if a suitable unsaturated tether were appended to one of the guanidine nitrogens of this compound, a similar intramolecular cyclization could be envisioned, leading to novel fused-ring systems incorporating the pyrrolidine (B122466) ring.

Furthermore, the cyano group itself can participate in cyclization reactions. For example, reaction with azides can lead to the formation of tetrazoles, a common bioisostere for carboxylic acids in medicinal chemistry. The [3+2] cycloaddition of an azide (B81097) to the cyano group would yield a tetrazolyl-substituted guanidine.

Starting MaterialReagents and ConditionsResulting Heterocycle
N-Allyl derivative of the title compoundPd(OAc)₂, Ligand, BaseFused bicyclic guanidine
Title compoundNaN₃, Lewis AcidTetrazolyl-substituted guanidine
Title compoundHydrazineAminotriazole derivative

Table 2: Potential Synthetic Routes to Heterocycles from this compound

Derivatization and Functionalization Strategies

The presence of multiple reactive sites in this compound allows for a wide range of derivatization and functionalization reactions. These modifications can be directed towards the guanidine nitrogen atoms, the pyrrolidinylidene ring system, or the pendant cyano group, enabling the synthesis of a diverse library of analogues with potentially new properties.

Regioselective Functionalization at the Guanidine Nitrogen Atoms

The guanidine moiety possesses three nitrogen atoms with differing nucleophilicity, offering opportunities for regioselective functionalization. The exocyclic primary amine nitrogen is generally the most nucleophilic and is the likely site of initial reaction with electrophiles. The endocyclic nitrogen of the guanidine is less nucleophilic due to its involvement in the conjugated system.

Alkylation, arylation, acylation, and sulfonylation are common strategies for modifying guanidine nitrogens. The choice of reagents and reaction conditions can influence the regioselectivity of these transformations. For instance, under basic conditions, the primary amine nitrogen can be readily alkylated or acylated. N-Arylation can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Reaction TypeReagentPotential Product
AlkylationMethyl iodideN-methylated guanidine
AcylationAcetyl chlorideN-acetylated guanidine
ArylationPhenylboronic acid, Cu(OAc)₂N-phenylated guanidine
SulfonylationTosyl chlorideN-sulfonylated guanidine

Table 3: Examples of Regioselective Functionalization at the Guanidine Moiety

Chemical Modifications of the Pyrrolidinylidene Ring System

The pyrrolidinylidene ring offers several possibilities for chemical modification. The endocyclic C=N bond can undergo addition reactions, and the adjacent methylene (B1212753) groups can potentially be functionalized.

Reduction of the C=N bond, for example with sodium borohydride, would lead to the corresponding 2-aminopyrrolidine derivative, transforming the planar pyrrolidinylidene moiety into a chiral pyrrolidine ring.

Electrophilic addition to the C=N bond is also a plausible transformation. The nitrogen atom is the more nucleophilic center, and protonation or reaction with other electrophiles would likely occur at this position.

Furthermore, the α-protons on the carbon adjacent to the C=N bond may exhibit some acidity and could potentially be removed by a strong base, generating a carbanion that could then react with various electrophiles.

Reaction TypeReagentPotential Product
ReductionNaBH₄2-(N-cyanoguanidino)-1-methylpyrrolidine
Alkylation at α-carbon1. LDA, 2. CH₃I2-(N-cyanoguanidino)-1,5-dimethylpyrrolidine (hypothetical)

Table 4: Potential Modifications of the Pyrrolidinylidene Ring

Controlled Transformations of the Pendant Cyano Functionality

The cyano group is a versatile functional group that can be transformed into a variety of other functionalities.

Hydrolysis of the cyano group under acidic or basic conditions would yield the corresponding carboxamide or carboxylic acid derivative of the guanidine. This transformation would significantly alter the electronic and steric properties of the molecule.

Reduction of the cyano group, for instance with lithium aluminum hydride or through catalytic hydrogenation, would afford the corresponding aminomethylguanidine. This introduces a new primary amine functionality, which could be further derivatized.

As mentioned previously, cycloaddition reactions involving the cyano group are also possible. The reaction with sodium azide to form a tetrazole is a well-established transformation for nitriles.

Reaction TypeReagentResulting Functional Group
HydrolysisH₂SO₄ (aq)Carboxamide
ReductionLiAlH₄Aminomethyl
CycloadditionNaN₃Tetrazole

Table 5: Controlled Transformations of the Cyano Group

Applications of N Cyano N 1 Methyl 2 Pyrrolidinylidene Guanidine in Advanced Organic Synthesis

N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine as a Versatile Building Block for Complex Molecular Architectures

Integration into Multicomponent Reaction (MCR) Sequences

There is no available scientific literature that describes the integration of this compound into multicomponent reaction (MCR) sequences. While guanidine (B92328) and its derivatives are generally recognized for their utility in MCRs to form heterocyclic structures, no published research specifically details the use of this compound as a reactant in such transformations.

Utilization as an Intermediate for the Synthesis of Diverse Compound Classes

No documented instances have been found of this compound serving as an intermediate in the synthesis of other compound classes. The chemical structure of the molecule, featuring a cyclic amidine moiety and a cyanoguanidine group, suggests potential for further chemical modification; however, no studies have been published that demonstrate its practical application as a synthetic precursor.

Role of this compound in Catalysis and Organocatalysis

Mechanistic Understanding of Catalytic Activity

Consistent with the absence of catalysts derived from this compound, there are no mechanistic studies concerning its potential catalytic activity.

Asymmetric Catalysis Initiated or Mediated by this compound Scaffolds

There is no published research on the use of this compound scaffolds in asymmetric catalysis. The field of asymmetric organocatalysis extensively utilizes chiral amines and their derivatives, but this specific compound has not been reported as a mediator or initiator of enantioselective transformations.

Precursor in Materials Science Research

The guanidinium (B1211019) group is a versatile functional group in materials science due to its strong basicity, ability to form multiple hydrogen bonds, and positive charge when protonated. These characteristics make it a valuable component in the design of functional polymers and materials.

This compound could potentially be incorporated into polymeric networks through several strategies. The secondary amine in the guanidine structure could serve as a nucleophile for reaction with electrophilic monomers, such as epoxides or isocyanates, to form cross-linked polymers. Additionally, the cyano group could be a site for polymerization or modification.

Guanidine-containing polymers have been explored for various applications, as illustrated by the following examples of related compounds:

Polymer SystemMonomersPotential Application
Poly(guanidinium)sGuanidine-containing acrylates or methacrylatesAntimicrobial coatings, gene delivery
Epoxy resinsGuanidine derivatives as curing agentsAdhesives, composites
PolyurethanesGuanidine-based diols or diaminesBiomaterials, elastomers

The incorporation of the this compound moiety could impart unique properties to these polymers, such as enhanced thermal stability or specific binding capabilities.

Guanidine-rich architectures are of significant interest for the development of advanced functional materials. The high density of guanidinium groups can lead to materials with unique properties, such as high charge density and strong binding affinities for anions.

Potential applications for materials derived from or functionalized with this compound include:

Anion Exchange Membranes: The protonated guanidinium groups can act as fixed positive charges, facilitating the transport of anions.

Catalysts: The basic nature of the guanidine moiety can be utilized in base-catalyzed reactions. Immobilization of the guanidine unit onto a solid support can lead to heterogeneous catalysts that are easily separable from the reaction mixture.

"Molecular Glues": The ability of guanidinium groups to form strong hydrogen bonds and electrostatic interactions with phosphates and carboxylates makes them suitable for applications where adhesion between biological molecules is required.

Principles of Supramolecular Assembly and Molecular Recognition (if applicable to academic studies)

The self-assembly of molecules containing this compound would likely be governed by a combination of non-covalent interactions:

Type of InteractionDescription
Hydrogen Bonding The N-H protons of the guanidine group can act as hydrogen bond donors, while the nitrogen atoms and the cyano group can act as acceptors.
Electrostatic Interactions Upon protonation, the resulting guanidinium cation can engage in strong electrostatic interactions with anionic species.
van der Waals Forces The methyl and pyrrolidinylidene groups contribute to van der Waals interactions, which can play a role in the packing of the molecules in the solid state or in solution.

These interactions can lead to the formation of well-defined supramolecular structures, such as dimers, chains, or more complex networks.

The guanidinium group is well-known for its ability to form robust hydrogen bonding networks. It can act as a bidentate hydrogen bond donor, forming strong and specific interactions with complementary functional groups, particularly oxoanions like carboxylates and phosphates.

The N-cyano group can also participate in hydrogen bonding as an acceptor. The interplay between the hydrogen bonding capabilities of the guanidine and cyano groups could lead to the formation of unique and complex supramolecular architectures.

Advanced Characterization and Analytical Methodologies in Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and elucidating the intricate structural features of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine.

Multi-nuclear NMR spectroscopy is an indispensable tool for mapping the covalent framework of the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For the N-methyl-2-pyrrolidinylidene moiety, distinct signals are expected for the N-methyl group and the three methylene (B1212753) (-CH₂-) groups of the pyrrolidine (B122466) ring. chemicalbook.comspectrabase.com The protons on the carbon adjacent to the nitrogen atoms will exhibit characteristic chemical shifts. The guanidine (B92328) N-H protons may appear as broad signals depending on the solvent and concentration.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the electronic environment of each carbon atom. Key resonances would include the quaternary carbon of the C=N bond, the carbon of the cyano (-C≡N) group, and the carbonyl-like carbon of the guanidine core. chemicalbook.comchemicalbook.com The distinct carbons of the N-methyl group and the pyrrolidine ring would also be identifiable. chemicalbook.com For the related N-methyl-2-pyrrolidone, characteristic shifts appear around 174 ppm (C=O), 49 ppm (C5), 30 ppm (N-CH₃), 30 ppm (C3), and 18 ppm (C4). chemicalbook.com The guanidine carbon typically resonates in the range of 150-160 ppm. chemicalbook.com

¹⁵N NMR Spectroscopy : While less common, ¹⁵N NMR could provide invaluable data on the electronic structure of the five nitrogen atoms within the molecule. The distinct nitrogen environments—pyrrolidine, imine, amino, and cyano—would each produce a unique signal, offering deep insight into the hybridization and charge distribution across the nitrogen-rich framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predictive and based on typical values for similar functional groups.

Atom Nucleus Predicted Chemical Shift (ppm)
N-CH₃ ¹H 2.5 - 3.0
Pyrrolidine -CH₂- (C5) ¹H 3.2 - 3.6
Pyrrolidine -CH₂- (C3) ¹H 2.2 - 2.6
Pyrrolidine -CH₂- (C4) ¹H 1.8 - 2.2
Guanidine -NH ¹H Broad, variable
C=N (C2) ¹³C 160 - 170
Guanidine C ¹³C 155 - 165
Cyano C≡N ¹³C 115 - 125
Pyrrolidine -CH₂- (C5) ¹³C 45 - 55
Pyrrolidine -CH₂- (C3) ¹³C 28 - 38
Pyrrolidine -CH₂- (C4) ¹³C 18 - 28

Vibrational spectroscopy probes the functional groups present in the molecule.

Infrared (IR) Spectroscopy : The IR spectrum is expected to show strong, characteristic absorption bands. A sharp, intense peak in the region of 2100-2250 cm⁻¹ is indicative of the C≡N (nitrile) stretching vibration. researchgate.netscirp.org The C=N stretching vibrations of the guanidine and pyrrolidinylidene groups would appear in the 1550-1690 cm⁻¹ range. researchgate.netcnr.it N-H stretching vibrations from the guanidine moiety are expected as one or more bands in the 3100-3500 cm⁻¹ region. cnr.it C-H stretching vibrations from the methyl and methylene groups will be observed just below 3000 cm⁻¹. chemicalbook.com

Raman Spectroscopy : Raman spectroscopy provides complementary information. The symmetric C≡N stretch is typically strong and easily identifiable in the Raman spectrum. scirp.orgscirp.org The C=N stretching modes are also Raman active. researchgate.net This technique is particularly useful for studying the molecule's vibrational modes that involve less change in dipole moment, offering a more complete vibrational fingerprint when used in conjunction with IR spectroscopy. scirp.orgscirp.org

Table 2: Key Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Guanidine) Stretch 3100 - 3500
C-H (Alkyl) Stretch 2850 - 3000
C≡N (Cyano) Stretch 2100 - 2250
C=N (Guanidine/Imine) Stretch 1550 - 1690

UV-Vis spectroscopy provides insights into the electronic structure and conjugated systems within the molecule. The presence of the guanidine group, with its C=N double bond, and the cyano group creates a conjugated system. This is expected to give rise to two primary types of electronic transitions:

π→π* Transitions : These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated C=N and C≡N system. These transitions are expected in the UV region. researchgate.netmasterorganicchemistry.com

n→π* Transitions : These are lower-intensity absorptions that involve promoting a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital. masterorganicchemistry.com These transitions occur at longer wavelengths than π→π* transitions and may extend towards the visible region. researchgate.net

The exact absorption maxima (λmax) would be sensitive to the solvent polarity.

HRMS is critical for unequivocally confirming the molecular formula and studying the molecule's fragmentation behavior.

Molecular Formula Confirmation : With a molecular formula of C₇H₁₁N₅, the monoisotopic mass of this compound is 165.10144 Da. uni.lu High-resolution mass spectrometers can measure the mass-to-charge ratio (m/z) with high precision, allowing for the experimental determination of the elemental composition. Common adducts observed would include the protonated molecule [M+H]⁺ (m/z 166.10872) and the sodium adduct [M+Na]⁺ (m/z 188.09066). uni.lu

Fragmentation Pattern Analysis : In tandem mass spectrometry (MS/MS), the protonated molecule would be fragmented to yield characteristic product ions. Plausible fragmentation pathways could involve the loss of the cyano group, cleavage of the pyrrolidine ring, or other rearrangements. Analysis of these fragments helps to piece together the molecular structure, providing strong confirmatory evidence. researchgate.net

Table 3: Predicted High-Resolution Mass Spectrometry Data for C₇H₁₁N₅

Adduct Formula Predicted m/z
[M]⁺ [C₇H₁₁N₅]⁺ 165.10089
[M+H]⁺ [C₇H₁₂N₅]⁺ 166.10872
[M+Na]⁺ [C₇H₁₁N₅Na]⁺ 188.09066
[M+K]⁺ [C₇H₁₁N₅K]⁺ 204.06460

Data sourced from PubChem predictions. uni.lu

X-ray Crystallography for Precise Solid-State Structure Determination

While spectroscopic methods define the connectivity of a molecule, X-ray crystallography provides its precise three-dimensional structure in the solid state.

A successful single-crystal X-ray diffraction study of this compound would yield a wealth of structural information. This technique would unambiguously determine bond lengths, bond angles, and torsion angles. mdpi.commdpi.com It would reveal the planarity of the guanidine moiety, the conformation of the pyrrolidinylidene ring, and the stereochemistry around the C=N double bond. Furthermore, analysis of the crystal packing would provide detailed insights into intermolecular interactions, such as hydrogen bonding involving the guanidine N-H groups, which govern the supramolecular architecture in the solid state. mdpi.com As of this writing, specific crystallographic data for this compound has not been reported in publicly available literature.

Table of Compounds Mentioned

Compound Name
This compound

Analysis of Crystal Packing, Intermolecular Interactions, and Tautomeric Forms in the Solid State

A thorough search of crystallographic databases and peer-reviewed literature did not yield any studies on the single-crystal X-ray diffraction of this compound. Consequently, there is no publicly available experimental data on its crystal system, space group, unit cell dimensions, or atomic coordinates. As a result, detailed analysis of its crystal packing, intermolecular interactions (such as hydrogen bonding or π-stacking), and potential tautomeric forms in the solid state cannot be provided.

Chromatographic and Separation Techniques for Purity and Reaction Monitoring

Specific chromatographic methods developed and validated for this compound are not described in the available scientific literature.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

No established High-Performance Liquid Chromatography (HPLC) methods specifically for the purity assessment or quantitative analysis of this compound have been published. Information regarding optimal columns, mobile phase compositions, flow rates, detection wavelengths, and validation parameters such as linearity, accuracy, and precision is not available.

Gas Chromatography (GC) and Thin Layer Chromatography (TLC) for Reaction Progress and Component Separation

There are no documented Gas Chromatography (GC) or Thin Layer Chromatography (TLC) protocols for monitoring the synthesis or separation of this compound. Details concerning stationary phases, mobile phases (for TLC), temperature programming (for GC), or visualization techniques that are specific to this compound have not been reported.

Electrochemical Characterization Methods

The electrochemical behavior of this compound has not been a subject of published research.

Cyclic Voltammetry and Chronoamperometry for Redox Properties

No studies employing cyclic voltammetry, chronoamperometry, or other electrochemical techniques to investigate the redox properties of this compound were found. Therefore, data on its oxidation or reduction potentials, reversibility of electrochemical processes, and diffusion coefficients are unavailable.

Investigation of Electron Transfer Pathways

In the absence of electrochemical studies, there has been no investigation into the electron transfer pathways or mechanisms for this compound.

Future Prospects and Emerging Research Frontiers for N Cyano N 1 Methyl 2 Pyrrolidinylidene Guanidine

Identification of Novel Synthetic Pathways and Methodologies

The development of efficient and versatile synthetic routes is paramount for the exploration of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine and its derivatives. Future research is expected to focus on novel pathways that offer improved yields, stereoselectivity, and access to a wider range of structural analogues.

Palladium-catalyzed reactions have shown considerable promise in the synthesis of cyclic guanidines. organic-chemistry.orgacs.orgnih.govumich.edu Future investigations will likely explore the application of advanced Pd-catalyzed carboamination and diamination reactions to construct the core pyrrolidinylidene guanidine (B92328) scaffold with high precision. organic-chemistry.orgnih.gov These methods could allow for the introduction of diverse substituents, facilitating the generation of libraries for structure-activity relationship (SAR) studies.

Domino reactions, which involve a cascade of intramolecular transformations, offer an elegant and atom-economical approach to complex molecular architectures. organic-chemistry.orgnih.gov The design of novel domino sequences that lead to the formation of the this compound framework from simple, readily available starting materials is an exciting prospect. Such strategies could significantly streamline the synthetic process, making the compound and its derivatives more accessible for further investigation.

Furthermore, the exploration of various cyclization reactions will continue to be a key area of research. mdpi.com This includes the investigation of unconventional cyclization pathways involving the cyano group, potentially leading to novel heterocyclic systems incorporating the guanidine moiety. researchgate.netnih.govresearchgate.net The development of eco-friendly and regiospecific intramolecular cyclization reactions represents a particularly promising avenue. researchgate.netnih.gov

Synthetic ApproachPotential AdvantagesKey Research Focus
Palladium-Catalyzed Reactions High efficiency, stereoselectivity, and functional group tolerance. organic-chemistry.orgacs.orgnih.govumich.eduDevelopment of new ligands and catalysts for carboamination and diamination reactions. organic-chemistry.orgnih.gov
Domino Reactions Increased molecular complexity in a single step, atom economy. organic-chemistry.orgnih.govDesign of novel cascade sequences for the rapid assembly of the core scaffold.
Novel Cyclization Strategies Access to new heterocyclic systems, potential for unique reactivity. mdpi.comresearchgate.netnih.govresearchgate.netExploration of intramolecular cyclizations involving the cyano group and development of green methodologies. researchgate.netnih.gov

Integration into Automated Synthesis and Flow Chemistry Platforms

The integration of synthetic methodologies for this compound into automated platforms is a crucial step towards high-throughput screening and optimization. Automated synthesis and flow chemistry offer significant advantages in terms of reproducibility, scalability, and safety. rsc.orgnih.govresearchgate.netrsc.orgresearchgate.net

Automated synthesis platforms can be programmed to perform multi-step syntheses, purifications, and analyses with minimal human intervention. This will enable the rapid generation of libraries of this compound analogues for biological screening. Machine learning algorithms can be coupled with these platforms to intelligently explore the chemical space and identify compounds with desired properties. nih.govresearchgate.netucla.edu

Flow chemistry, where reactions are carried out in continuous-flow reactors, provides precise control over reaction parameters such as temperature, pressure, and reaction time. rsc.orgnih.govresearchgate.netrsc.orgresearchgate.net This can lead to improved yields, reduced reaction times, and enhanced safety, particularly for reactions involving hazardous reagents or intermediates. The development of robust flow chemistry protocols for the synthesis of this compound will be instrumental for its large-scale production and further development. rsc.orgnih.govresearchgate.netrsc.orgresearchgate.net

TechnologyBenefits for this compound Research
Automated Synthesis High-throughput synthesis of analogues, accelerated SAR studies, integration with machine learning for intelligent library design. nih.govresearchgate.netucla.edu
Flow Chemistry Improved reaction control, enhanced safety, scalability, and potential for multi-step continuous synthesis. rsc.orgnih.govresearchgate.netrsc.orgresearchgate.net

Development of More Sophisticated Computational Models for Predictive Design

Computational modeling is becoming an indispensable tool in modern chemical research. For this compound, the development of sophisticated computational models will enable the predictive design of new derivatives with tailored properties.

Quantum mechanics (QM) based methods, such as Density Functional Theory (DFT), will provide detailed insights into the electronic structure and reactivity of the molecule. nih.govpku.edu.cnrsc.orgresearchgate.net These calculations can be used to elucidate reaction mechanisms, predict spectroscopic properties, and understand the nature of non-covalent interactions. This fundamental understanding is crucial for the rational design of new catalysts and the development of novel applications.

Computational ApproachApplication in this compound Research
Machine Learning / AI Prediction of reaction outcomes, optimization of synthetic routes, virtual screening for biological activity. nih.govresearchgate.netnih.govchemistryworld.comrjptonline.orgresearchgate.netleeds.ac.uk
Quantum Mechanics (DFT) Elucidation of reaction mechanisms, prediction of spectroscopic properties, understanding electronic structure and reactivity. nih.govpku.edu.cnrsc.orgresearchgate.net

Discovery of New Reactivity Modes and Unexplored Mechanistic Pathways

The unique combination of a cyclic guanidine and a cyano group in this compound suggests the potential for novel and unexplored reactivity. Future research will focus on uncovering new reaction pathways and understanding the underlying mechanisms.

The guanidine moiety is known to act as a powerful organocatalyst due to its strong basicity and hydrogen-bonding capabilities. encyclopedia.pubrsc.orgresearchgate.netnih.govrsc.orgresearchgate.netrsc.org Investigating the catalytic activity of this compound in various organic transformations is a promising area of research. Its unique steric and electronic properties may lead to novel catalytic applications with high efficiency and stereoselectivity.

Mechanistic studies, combining experimental techniques with computational methods, will be crucial for understanding the intricacies of reactions involving this compound. nih.govrsc.orgresearchgate.netrsc.orgrsc.orgwwu.edu This includes investigating the role of the cyano group in modulating the reactivity of the guanidine core and exploring the potential for unusual cyclization or rearrangement reactions. researchgate.netnih.govresearchgate.net A deeper understanding of the reaction mechanisms will enable the rational design of new synthetic methods and catalysts. The study of proton-coupled electron transfer (PCET) reactions with redox-active guanidines also presents an interesting avenue for exploring C-H bond activation processes. nih.gov

Synergistic Research at the Interface of Organic Chemistry with Other Scientific Disciplines

The versatile structure of this compound makes it an attractive candidate for synergistic research at the interface of organic chemistry with other scientific disciplines.

In medicinal chemistry, the guanidine group is a common pharmacophore found in many biologically active compounds. The unique scaffold of this compound could serve as a template for the design of novel therapeutic agents. Future research will likely involve the synthesis and biological evaluation of a wide range of derivatives to explore their potential as drugs.

In materials science, the ability of the guanidinium (B1211019) group to form strong hydrogen bonds and interact with anions makes it a valuable building block for the construction of supramolecular assemblies and functional materials. encyclopedia.pubnih.govrsc.org The incorporation of this compound into polymers or metal-organic frameworks could lead to materials with interesting catalytic, optical, or electronic properties. nih.govscienmag.com

The field of organocatalysis also presents significant opportunities for interdisciplinary research. encyclopedia.pubrsc.orgresearchgate.netnih.govrsc.org The development of chiral versions of this compound could lead to highly effective asymmetric catalysts for a variety of chemical transformations, with applications in the synthesis of pharmaceuticals and other fine chemicals. rsc.orgrsc.org

Interdisciplinary FieldPotential Applications of this compound
Medicinal Chemistry Scaffold for the development of new therapeutic agents.
Materials Science Building block for supramolecular assemblies, polymers, and functional materials. encyclopedia.pubnih.govrsc.orgnih.govscienmag.com
Organocatalysis Development of novel and efficient catalysts for asymmetric synthesis. encyclopedia.pubrsc.orgresearchgate.netnih.govrsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine, and how can purity be optimized?

  • Methodological Answer : A general synthesis involves reacting sodium dicyanamide with amine hydrochlorides (e.g., 1-methyl-2-pyrrolidinylidene derivatives) in refluxing 1-butanol. Post-reaction, the crude product is filtered and vacuum-concentrated. For purification, column chromatography using DCM/MeOH/aqueous ammonia (9:1:0.1) or recrystallization from water is recommended to achieve >95% purity . Elemental analysis and melting point determination (e.g., via differential scanning calorimetry) are critical for verifying structural integrity .

Q. How is the stability of this compound assessed under varying storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Light sensitivity : Store in amber vials under inert atmosphere (argon/nitrogen) at 2–8°C to prevent photodegradation .
  • Hygroscopicity : Dynamic vapor sorption (DVS) analysis to evaluate moisture absorption, which can hydrolyze the cyano group.

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • Structural confirmation : High-resolution mass spectrometry (HRMS) and 1^1H/13^13C NMR to resolve tautomeric forms of the pyrrolidinylidene moiety .
  • Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How does the compound interact with purinergic receptors (e.g., P2X7), and how can conflicting in vivo/in vitro data be resolved?

  • Methodological Answer : Mechanistic studies require:

  • In vitro binding assays : Radioligand competition experiments using 3^3H-labeled analogs (e.g., [3^3H]-15) to determine IC50_{50} values .
  • Functional antagonism : Measure inhibition of carbachol-induced colonic motor responses in tissue preparations .
  • Data contradiction resolution : Differences in intestinal transport inhibition (e.g., in vivo vs. in vitro) may arise from metabolite interference or bioavailability; use LC-MS/MS to quantify tissue-specific metabolite profiles .

Q. What is the compound’s mechanism in hypoglycemic activity compared to biguanides like phenformin?

  • Methodological Answer :

  • Glucose tolerance tests : Administer glucose orally or parenterally to fasted animal models. Unlike biguanides, this compound reduces fasting blood glucose even with parenteral glucose, suggesting extra-intestinal action (e.g., hepatic AMPK activation) .
  • Lactacidemia risk : Monitor blood lactate levels in streptozotocin-diabetic rats; unlike phenformin, this compound shows no lactate elevation at therapeutic doses .

Q. How can computational modeling guide the design of derivatives with enhanced receptor selectivity?

  • Methodological Answer :

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., P2X7 or H2_2 receptors). Focus on the cyano group’s hydrogen-bonding potential and pyrrolidinylidene ring conformation .
  • QSAR analysis : Corrogate substituent effects (e.g., methyl vs. phenyl groups) on hypoglycemic efficacy using Hammett σ constants and ClogP values .

Data Interpretation & Troubleshooting

Q. How to address discrepancies in elemental analysis results for synthesized batches?

  • Methodological Answer :

  • Common causes : Residual solvents (e.g., 1-butanol) or incomplete salt removal. Dry samples under high vacuum (0.1 mmHg) at 40°C for 24 hours before analysis .
  • Validation : Cross-check with 1^1H NMR integration ratios (e.g., pyrrolidinylidene protons vs. cyano group) .

Q. What strategies mitigate RNase-like interference in RNA isolation protocols using guanidine derivatives?

  • Methodological Answer :

  • Optimize lysis buffer : Combine with 0.1% β-mercaptoethanol and 1% SDS to denature RNases. Avoid thiocyanate contamination by dialysis .
  • Alternative derivatives : Test N-cyano-N’-alkylguanidines for reduced nucleophilicity, which may minimize RNA degradation .

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Feasible Synthetic Routes

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Reactant of Route 1
N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine
Reactant of Route 2
Reactant of Route 2
N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.